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Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization
of 5,8-Dibromoquinoxaline (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative
is a valuable building block in medicinal chemistry and materials science, serving as a key
intermediate for the synthesis of novel organic electronic materials and pharmacologically
active compounds. This document details a probable synthetic route, purification methods, and
a summary of its key physicochemical and spectral properties.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that
have garnered significant interest due to their diverse biological activities and applications in
materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline
core provides reactive handles for further functionalization through various cross-coupling
reactions, making 5,8-Dibromoquinoxaline a versatile precursor for the development of
complex molecular architectures. Its applications range from being an intermediate in the
synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.

Physicochemical Properties
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A summary of the key physical and chemical properties of 5,8-Dibromoquinoxaline is

presented in Table 1.

Table 1: Summary of Physical and Chemical Data for 5,8-Dibromoquinoxaline

Property Value Source(s)
CAS Number 148231-12-3

Molecular Formula CsHaBr2Nz

Molecular Weight 287.94 g/mol

Appearance Solid

Melting Point 198-203 °C (decomposes)

Purity Typically >97%

Soluble in organic solvents
Solubility such as alcohols, ethers, and

ketones; insoluble in water.

Synthesis of 5,8-Dibromoquinoxaline

The most plausible and commonly employed method for the synthesis of 5,8-

Dibromoquinoxaline is the condensation reaction between 3,6-dibromobenzene-1,2-diamine

and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring

system.

Proposed Synthetic Pathway
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Caption: Synthetic pathway for 5,8-Dibromoquinoxaline.

Experimental Protocol (General Procedure)

Detailed, peer-reviewed experimental protocols for the synthesis of 5,8-Dibromoquinoxaline
are not readily available in the public domain. The following is a general procedure adapted
from the synthesis of similar quinoxaline derivatives.

Materials:

3,6-dibromobenzene-1,2-diamine

Glyoxal (40% aqueous solution)

Ethanol or Acetic Acid (solvent)

Sodium sulfate (drying agent)

Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b189913?utm_src=pdf-body-img
https://www.benchchem.com/product/b189913?utm_src=pdf-body
https://www.benchchem.com/product/b189913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a
suitable solvent (e.g., ethanol or acetic acid).

 To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous
solution of glyoxal dropwise at room temperature with stirring.

e The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of
the reaction should be monitored by Thin Layer Chromatography (TLC).

» Upon completion of the reaction, the mixture is cooled to room temperature, which may
result in the precipitation of the product.

e The crude product is collected by filtration and washed with a small amount of cold solvent.
« For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.

e The purified product is dried under vacuum over anhydrous sodium sulfate to yield 5,8-
Dibromoquinoxaline.

Characterization Data

Comprehensive, publicly available spectral data for 5,8-Dibromoquinoxaline is limited. The
following sections outline the expected characterization data based on the structure of the
molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H and 3C NMR Chemical Shifts for 5,8-Dibromoquinoxaline
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Predicted Chemical

Coupling Constant

Nucleus . Multiplicity
Shift (6, ppm) (J, Hz)

1H NMR
H-2, H-3 ~8.8-9.0 S -
H-6, H-7 ~7.8-8.0 S -
13C NMR
C-2,C-3 ~145 - 147
C-5,C-8 ~120- 125
C-6, C-7 ~130- 135
C-9, C-10

_ ~140 - 142
(bridgehead)

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline

derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 5,8-Dibromoquinoxaline is expected to show characteristic absorption
bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for 5,8-Dibromoquinoxaline

Wavenumber (cm~—?) Vibration Type Intensity

3050 - 3100 Aromatic C-H stretch Medium

1600 - 1650 C=N stretch (quinoxaline ring) Medium to Strong
1450 - 1580 Aromatic C=C stretch Medium to Strong
1000 - 1200 In-plane C-H bending Medium

700 - 850 Out-of-plane C-H bending Strong

500 - 600 C-Br stretch Medium to Strong
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Mass Spectrometry (MS)

The mass spectrum of 5,8-Dibromoquinoxaline is expected to show a characteristic isotopic
pattern due to the presence of two bromine atoms (’°Br and 81Br). The molecular ion peak (M*)
should be observed at m/z 286, with accompanying peaks at m/z 288 (M+2) and m/z 290
(M+4) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound,

confirming its molecular weight.[1]

Table 4: Predicted Mass Spectrometry Data for 5,8-Dibromoquinoxaline

miz lon Relative Abundance
286 [M]* (CsHa7°BrzNz) ~50%

288 [M+2]* (CsH47°Bre1BrN2) ~100%

290 [M+4]* (CsH481Brz2N2) ~50%

207/209 [M-Br]* Fragment

128 [M-2Br]* Fragment

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 5,8-

Dibromoquinoxaline.
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Caption: Workflow for the synthesis and purification.
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Safety Information

5,8-Dibromoquinoxaline is classified as an irritant and is harmful if swallowed. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. All manipulations should be carried out in a well-
ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet
(MSDS).

Conclusion

5,8-Dibromoquinoxaline is a key synthetic intermediate with significant potential in the fields
of medicinal chemistry and materials science. This technical guide provides a foundational
understanding of its synthesis and characterization. While a detailed, peer-reviewed
experimental protocol and comprehensive spectral data are not widely available, the
information presented here, based on analogous compounds and general chemical principles,
offers a solid starting point for researchers interested in utilizing this versatile molecule. Further
experimental work is encouraged to establish a definitive synthetic procedure and a complete
set of characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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